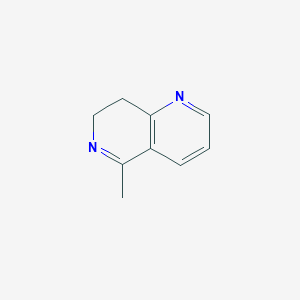
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid, also known as 3-THPA, is a naturally occurring organic compound found in various plants and animals. It is a monocarboxylic acid, with a molecular weight of 178.2 g/mol, and is a structural isomer of 2-THPA. It has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. This article will provide an overview of the synthesis methods of 3-THPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and the advantages and limitations for lab experiments.
将来の方向性
Due to its potential applications in the fields of medicine and biochemistry, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been the subject of much research in recent years. Potential future directions for 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid research include the development of new drugs and treatments based on its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid could be used as a starting material for the production of a variety of compounds, as well as for the design of new drugs and treatments. Furthermore, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid could be used to study the binding affinity of proteins and enzymes, as well as its potential role in the production of prostaglandins and leukotrienes. Finally, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid could be used to study its effects on cytokine release and other inflammatory mediators.
作用機序
The exact mechanism of action of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid binds to proteins and enzymes, altering their structure and function. In addition, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been found to induce the release of cytokines and other inflammatory mediators, which could play a role in its anti-inflammatory effects. Furthermore, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been found to possess strong binding affinity for a variety of proteins, making it a potential target for drug design. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. Furthermore, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been found to induce the release of cytokines and other inflammatory mediators, which could play a role in its anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid in lab experiments include its low toxicity, its availability in large quantities, and its ability to bind to a variety of proteins. In addition, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations to its use in lab experiments. For example, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is not soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide prior to use. In addition, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is sensitive to light and heat, so it must be stored in a dark, cool environment.
合成法
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and fermentation. Chemical synthesis is the most commonly used method and involves the reaction of an alkyl halide with a carboxylic acid. The reaction of 5,6,7,8-tetrahydronaphthalene-1-yl bromide with propionic acid produces 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of an alkyl halide with a carboxylic acid, while fermentation involves the use of microorganisms such as bacteria and fungi to produce 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid.
科学的研究の応用
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. It has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a potential candidate for the development of new drugs and treatments. In addition, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has been found to possess strong binding affinity for a variety of proteins, making it a potential target for drug design. It has also been studied for its potential applications in the fields of biochemistry, such as in the synthesis of other compounds, and in the field of biotechnology, as it can be used as a starting material for the production of a variety of compounds.
特性
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6H,1-2,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEBZGPVWOXJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
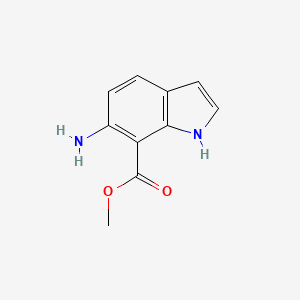
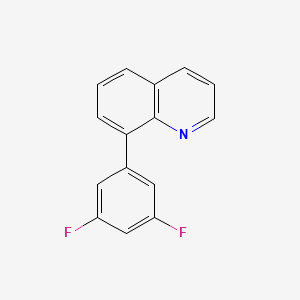
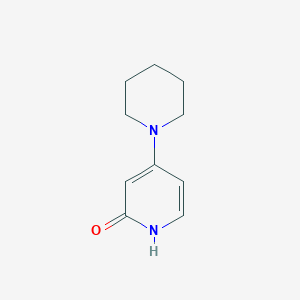
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
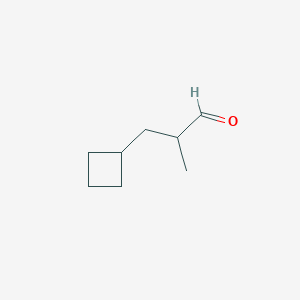

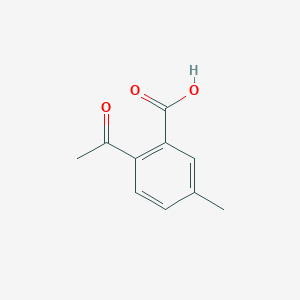
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)


